molecular formula C16H15BrN6O2 B400803 4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone CAS No. 331236-35-2

4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No. B400803
CAS RN: 331236-35-2
M. Wt: 403.23g/mol
InChI Key: HOMIKQAHKYZDDI-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 4-bromobenzaldehyde . It has a linear formula of C17H17BrN6O2 .


Synthesis Analysis

The synthesis of 4-bromobenzaldehyde, a precursor to the compound , can be achieved in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . The specific synthesis process of the compound “4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone” is not found in the search results.


Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4- ((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . The specific chemical reactions involving the compound “this compound” are not found in the search results.

Scientific Research Applications

Hydrazones in Medicinal Chemistry

Hydrazones are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The formation of hydrazones from carbonyl compounds offers a versatile strategy in drug design and synthesis, highlighting their importance in developing therapeutic agents. For example, hydrazide-hydrazone derivatives display significant antibacterial, antifungal, and antiprotozoal action, underscoring their potential as templates for new drug discovery (Łukasz Popiołek, 2016; Łukasz Popiołek, 2021).

Aldehydes in Synthesis and Industry

Aldehydes serve as crucial intermediates in the synthesis of various aromatic compounds, including flavors and fragrances. Their reactivity and versatility make them valuable in the production of fine chemicals and pharmaceuticals. For instance, the synthesis methods for vanillin, a widely used flavoring agent, illustrate the industrial relevance of aldehydes in creating complex molecules (Tan Ju & Liao Xin, 2003).

Brominated Compounds in Environmental and Health Sciences

Brominated organic compounds, particularly those used as flame retardants, have garnered attention due to their persistence and potential health effects. Research on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), for example, emphasizes the need to understand the environmental fate and toxicological impact of these compounds. Their similarity to chlorinated analogs in terms of toxicity profiles suggests that brominated compounds require careful consideration in environmental health discussions (J. Mennear & C. C. Lee, 1994).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c1-3-8-23-12-13(22(2)16(25)20-14(12)24)19-15(23)21-18-9-10-4-6-11(17)7-5-10/h3-7,9H,1,8H2,2H3,(H,19,21)(H,20,24,25)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMIKQAHKYZDDI-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.